2-氯-3-甲基丁烷

描述

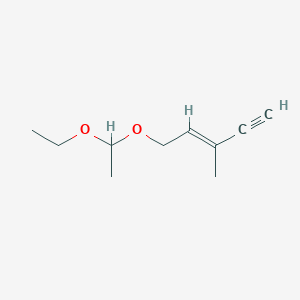

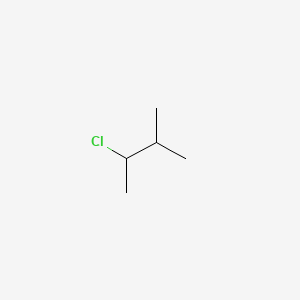

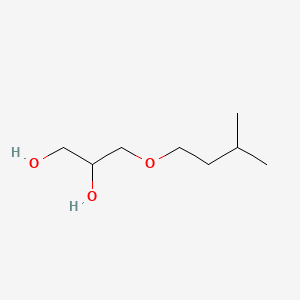

2-Chloro-3-methylbutane is a chemical compound with the molecular formula C5H11Cl . It is also known by other names such as 2-Chlor-3-methylbutan .

Synthesis Analysis

The synthesis of 2-Chloro-3-methylbutane can be achieved through an SN1 reaction. In one method, amyl alcohol (2-methyl-2-butanol) is reacted with hydrochloric acid to form 2-chloro-2-methylbutane . This reaction proceeds via an SN1 mechanism .Molecular Structure Analysis

The molecular structure of 2-Chloro-3-methylbutane consists of 5 carbon atoms, 11 hydrogen atoms, and 1 chlorine atom . The average mass of the molecule is 106.594 Da .Chemical Reactions Analysis

2-Chloro-3-methylbutane can undergo various reactions. For instance, it can react with sodium iodide to form a product . It can also undergo elimination according to the Saytzeff rule to form 2-methylbutene-2 .Physical and Chemical Properties Analysis

2-Chloro-3-methylbutane has a density of 0.9±0.1 g/cm3, a boiling point of 90.4±8.0 °C at 760 mmHg, and a vapour pressure of 63.6±0.2 mmHg at 25°C . It also has an enthalpy of vaporization of 31.7±3.0 kJ/mol and a flash point of 5.4±16.5 °C .科学研究应用

热分解形成

在2-甲基丁基氯甲酸酯的热分解中观察到2-氯-3-甲基丁烷的形成。此过程涉及1,3-氢化物转移,表明质子化的环丙烷中间体参与动力学控制取代中 (Dupuy, Goldsmith, & Hudson, 1973)。

光学旋转和原子尺寸

2-氯-3-甲基丁烷的光学活性衍生物因其光学旋转、比重、折射率和沸点而被研究。这提供了对这些化合物的分类和分子旋转的见解 (Brauns, 1937)。

溶解焓

已测量2-氯-3-甲基丁烷在各种一元和二元醇中无限稀释时的溶解焓。这些信息有助于了解溶质-溶剂相互作用以及烷基氯化物大小和醇结构的热力学效应 (Albuquerque, Moita, Simões, & Gonçalves, 1996)。

核磁共振光谱

已使用核磁共振光谱研究2-氯-3-甲基丁烷,以确定内部旋转的障碍和旋转异构体的能量差异。这提供了对分子内非键相互作用的见解 (Roberts, Hawkins, Bremser, & Borčić, 1971)。

构象分析

已通过NMR研究对2-氯-3-甲基丁烷和类似化合物的构象分析进行了分析,揭示了有关旋转障碍和构象异构体数量的信息 (Anderson & Pearson, 1973)。

溶剂解影响

已经分析了碳-碳多键对包括2-氯-3-甲基丁烷在内的衍生物的溶剂解的影响。这对理解溶质-溶剂相互作用和反应机理具有重要意义 (Reis, Elvas-Leitão, & Martins, 2008)。

拉曼光学活性

拉曼光学活性研究提供了对2-氯-3-甲基丁烷的手性参数和构象依赖性振动的见解。这有助于理解该化合物的分子结构和行为 (Prasad, Nafie, & Burow, 1979)。

超声弛豫研究

超声弛豫技术已用于测量2-氯-3-甲基丁烷旋转异构体的相互转化速率,有助于理解内部旋转的障碍 (Park & Wyn-Jones, 1969)。

溶剂解动力学

研究涉及2-氯-3-甲基丁烷在各种醇中的溶剂解反应的动力学,提供了对反应速率和机理的更深入理解 (Albuquerque, Moita, & Gonçalves, 2001)。

碳正离子型反应

对涉及2-氯-3-甲基丁烷的碳正离子型反应的研究揭示了有机化学中的分子重排和反应途径 (Roberts & Yancey, 1955)。

作用机制

Target of Action

2-Chloro-3-methylbutane is a small organic molecule that primarily targets alkenes in organic reactions . Alkenes are unsaturated hydrocarbons that contain at least one carbon-carbon double bond. They play a crucial role in many organic reactions due to their reactivity.

Mode of Action

The compound interacts with its targets through a mechanism known as the E2 elimination reaction . In this process, a base removes a proton from the β carbon of 2-Chloro-3-methylbutane, simultaneously forming a double bond and eliminating a leaving group . This reaction is second-order, meaning it involves two molecular entities .

Biochemical Pathways

The E2 elimination reaction involving 2-Chloro-3-methylbutane can lead to the formation of various alkenes . The specific distribution of alkenes formed can vary depending on the nature of the leaving group or the base used . This reaction is part of the broader biochemical pathways of organic synthesis and hydrocarbon metabolism.

Result of Action

The result of 2-Chloro-3-methylbutane’s action is the formation of alkenes through the E2 elimination reaction . This transformation is significant in organic chemistry as it allows for the synthesis of a variety of organic compounds.

Action Environment

The action of 2-Chloro-3-methylbutane can be influenced by various environmental factors. For instance, the temperature and pH can affect the rate of the E2 elimination reaction . Additionally, the presence of other substances, such as bases or solvents, can also impact the reaction’s efficiency and the distribution of the resulting alkenes .

安全和危害

属性

IUPAC Name |

2-chloro-3-methylbutane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11Cl/c1-4(2)5(3)6/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMTRCXPSDMMAGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20979047 | |

| Record name | 2-Chloro-3-methylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20979047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

631-65-2 | |

| Record name | 2-Chloro-3-methylbutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=631-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3-methylbutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000631652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-3-methylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20979047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-3-methylbutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the 1,3-hydride shift observed in the thermal decomposition of 2-methylbutyl chloroformate?

A: The thermal decomposition of 2-methylbutyl chloroformate unexpectedly yields a small percentage of 2-chloro-3-methylbutane, along with the expected elimination products. This observation suggests a competing reaction pathway involving a 1,3-hydride shift. [] The presence of trans-1,2-dimethylcyclopropane among the products further suggests the involvement of a protonated cyclopropane intermediate in this rearrangement. [] This finding enhances our understanding of carbocation rearrangements and highlights the potential for unexpected reaction pathways in seemingly straightforward reactions.

Q2: How do substituents influence the gas-phase elimination reactions of alkyl chlorides like 2-chloro-3-methylbutane?

A: Research has shown that the gas-phase pyrolysis of 2-chloro-3-methylbutane proceeds primarily via a unimolecular elimination mechanism, yielding mainly 2-methyl-2-butene and 3-methyl-1-butene. [, ] Notably, the Wagner-Meerwein rearrangement, which could potentially occur due to the presence of the β-methyl group, was not observed. [] These findings, along with data from the pyrolysis of other α-substituted alkyl chlorides, suggest that the elimination reaction proceeds through a cyclic transition state with heterolytic character. [] This highlights the influence of substituents on the preferred reaction pathway and the importance of understanding these effects for predicting reaction outcomes.

Q3: What are the applications of 2-chloro-3-methylbutane in organic synthesis?

A: While 2-chloro-3-methylbutane itself might not be a widely used reagent, studies have explored its application in Friedel-Crafts alkylations. [] For instance, it has been used as an alkylating agent in reactions with benzene and p-xylene, with the product distribution being influenced by factors like steric hindrance and catalyst activity. [] This highlights the potential of 2-chloro-3-methylbutane as a building block for synthesizing more complex molecules.

Q4: Are there any computational studies on the reactivity or properties of 2-chloro-3-methylbutane?

A: While the provided research papers do not delve into computational studies specifically for 2-chloro-3-methylbutane, its structural isomer, 2,3-dibromo-2-chloro-3-methylbutane, has been investigated using 13C NMR spectroscopy to study intrinsic diastereoisomerism. [] This study exemplifies how spectroscopic data can be used to understand conformational preferences and dynamic behavior in similar molecules. It is conceivable that similar computational and spectroscopic approaches could be employed to study 2-chloro-3-methylbutane in greater detail.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(bromomethyl)-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B3192488.png)